molecular formula C6H10ClN3O2 B6181418 7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride CAS No. 2436296-66-9

7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride

Cat. No.: B6181418
CAS No.: 2436296-66-9
M. Wt: 191.6
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Description

7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride is a spirocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of nitrogen atoms in the rings adds to its chemical versatility and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a carbonyl compound, followed by methylation and subsequent formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds.

Scientific Research Applications

7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or binding to nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride: A structurally similar compound with potential differences in reactivity and applications.

    7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride:

Uniqueness

7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride stands out due to its specific methylation pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2436296-66-9

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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